N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential anti-tubercular properties . They have shown promising results in inhibiting the growth of M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques . The structure-activity relationships of these derivatives have also been discussed, along with molecular docking studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific derivative and its synthesis process .Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds containing benzo[d]thiazol, furan, and pyrimidinone moieties are synthesized through various chemical reactions, demonstrating their potential as versatile intermediates for generating novel heterocyclic compounds. For instance, derivatives of benzo[d]thiazole and furan have been synthesized for the study of their electrophilic substitution reactions and as precursors for the synthesis of novel heterocyclic structures with potential biological activities (Aleksandrov & El’chaninov, 2017).
Biological Applications
Research into compounds featuring benzo[d]thiazole, furan, and pyrimidine units has shown promising biological activities. For example, novel compounds derived from these moieties have been evaluated for their analgesic, anti-inflammatory, and COX-2 inhibitory activities, indicating their potential use in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, some derivatives have exhibited cytotoxic activities against cancer cell lines, suggesting their application in cancer research (Zhang et al., 2017).
Material Science and Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibition properties, offering applications in material science and engineering. Studies have shown that these compounds can significantly reduce corrosion in metals, highlighting their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S2/c19-14-13(22-15(26)10-5-3-7-28-10)16(27)24-17(23-14)29-8-12(25)21-18-20-9-4-1-2-6-11(9)30-18/h1-7H,8H2,(H,22,26)(H,20,21,25)(H3,19,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBXMDYOMZVSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.